Cyclopentanone
Overview
Description
Cyclopentanone is a key platform chemical used in various industrial syntheses. It is characterized by its unique molecular structure that allows for diverse chemical reactions and modifications, making it a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and other organic compounds. The interest in cyclopentanone has grown significantly, as it has been identified as a major product in biomass cellulose-derived biofuels and has potential applications in geochemical research due to its occurrence in pyrolysates of organic-rich shales (Jiang et al., 2018).
Synthesis Analysis
The synthesis of cyclopentanone and its derivatives has been explored through various methods. Notably, the acid-catalyzed ring expansion of isopropenylcyclobutanols has been demonstrated as an efficient route for producing 2,2-dimethyl cyclopentanones, which are precursors to sesquiterpenes like cuparanes and herbertanes (Bernard et al., 2005). Additionally, organocatalytic domino Michael-Henry reactions have facilitated the synthesis of highly functionalized cyclopentanes with excellent yields and enantioselectivities (Tan et al., 2008).
Molecular Structure Analysis
Cyclopentanone's molecular structure allows for various chemical modifications. Its synthesis has been a focus due to its potential as a bioactive molecule precursor. For instance, chiral cyclopentenones serve as critical intermediates in asymmetric syntheses of target chiral molecules, showcasing the importance of the enone structural motif in organic synthesis (Simeonov et al., 2016).
Chemical Reactions and Properties
Cyclopentanone participates in a variety of chemical reactions, exemplified by its role as a cation-stabilizing electron-pair donor in calcium-catalyzed intermolecular carbohydroxylation of alkynes. This demonstrates its utility in stabilizing cationic intermediates and facilitating novel reactions (Stopka & Niggemann, 2015). Its ability to undergo oxidative NHC-catalyzed annulation to form disubstituted cyclopentanones further highlights its versatility in synthetic chemistry (White & Rovis, 2015).
Physical Properties Analysis
Cyclopentanone's physical properties, such as its burning velocity, have been studied to evaluate its potential as a biofuel. For example, its laminar flame characteristics were examined and compared with those of gasoline and ethanol, providing insight into its combustion behavior and efficiency as a fuel (Bao et al., 2017).
Scientific Research Applications
Catalysis and Organic Synthesis : Cyclopentanone is effective in stabilizing cationic intermediates in small molecule transformations, particularly in the transition-metal-free intermolecular carbohydroxylation of alkynes (Stopka & Niggemann, 2015).
Biocatalysis : In Comamonas sp. strain NCIMB 9872, cyclopentanol metabolism, involving cyclopentanone, is a key enzyme for biocatalytic applications in Baeyer-Villiger oxidations (Iwaki et al., 2002).
Synthesis Methods : Various methods for synthesizing cyclopentanone include pyrolysis of adipic acid and its derivatives, N2O direct oxidation, cyclopentene hydration, and oxidation of cyclopentene with Waker-type catalysts, which have potential industrial applications (Qu Zhenping, 2008).
Pharmaceutical Applications : Cyclopentenone prostaglandins, closely related to cyclopentanone, show potential as therapeutic agents due to their anti-inflammatory, anti-neoplastic, and anti-viral activities (Straus & Glass, 2001).
Biofuel Candidate : Cyclopentanone has potential as a biofuel, with a lower laminar burning velocity than ethanol and higher than gasoline at elevated temperatures and pressures (Bao et al., 2017).
Organic Geochemistry : In the hydrous pyrolysis of immature organic-rich shales, cyclopentanones and 2-cyclopenten-1-ones are major products, indicating water's key role in their formation (Jiang et al., 2018).
Chemical Reactions : Cyclopentanone reacts with various compounds such as arylidenemalononitriles, producing dihydro-4,6-indenedicarbonitriles, and shows diverse chemical reactivity (Sofan et al., 1989).
Emissions Reduction : Blending cyclopentanone with diesel can reduce particle and NOx emissions in common rail diesel engines, with the best effect observed at an 8% EGR ratio (Tong et al., 2021).
Physical Properties : Cyclopentanone undergoes a solid-state phase transition at 168°K, resulting in an ordered, close-packed crystalline form (Cataliotti & Paliani, 1973).
Biomass Conversion : A new synthetic approach converts biomass-derived furanic aldehydes to cyclopentanones using N-doped carbon nanotube networks with confined Co nanoparticles, enabling efficient hydrogenation rearrangement pathways (Wang et al., 2021).
Safety And Hazards
Cyclopentanone is classified as a potential eye irritant and may cause skin irritation upon prolonged contact . Moreover, inhalation of its vapors might lead to respiratory discomfort . Therefore, appropriate safety measures should be taken when handling Cyclopentanone, including the use of proper personal protective equipment .
Future Directions
The global Cyclopentanone market had reached approximately 32 thousand tonnes in the year 2023 and is expected to grow at a CAGR of 3.35% during the forecast period until 2034 . Factors like rising per capita income and a preference for organic personal care products also contribute to the increased demand for Cyclopentanone . Sustainable solutions with organic solvents are gaining popularity due to the limitations associated with synthetic compounds .
properties
IUPAC Name |
cyclopentanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTOWKSIORTVQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
Record name | CYCLOPENTANONE | |
Source | CAMEO Chemicals | |
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Record name | CYCLOPENTANONE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3029154 | |
Record name | Cyclopentanone | |
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Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclopentanone appears as a clear colorless liquid with a petroleum-like odor. Flash point 87 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Water-white liquid with distinctive odor like peppermint; [Hawley] Colorless clear liquid; Polymerizes easily in presence of acids; [ICSC], CLEAR COLOURLESS LIQUID., liquid; agreeable odour somewhat like peppermint | |
Record name | CYCLOPENTANONE | |
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Boiling Point |
267.17 °F at 760 mmHg (NTP, 1992), 130.6 °C AT 760 MM HG, 130.00 to 131.00 °C. @ 760.00 mm Hg, 131 °C | |
Record name | CYCLOPENTANONE | |
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Source | Human Metabolome Database (HMDB) | |
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Flash Point |
86 °F (NTP, 1992), 87 °F (CLOSED CUP), 26 °C | |
Record name | CYCLOPENTANONE | |
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Record name | CYCLOPENTANONE | |
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Record name | CYCLOPENTANONE | |
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Solubility |
Sol in alcohol, acetone, ether, Estimated water solubility of 9175 mg/l, Solubility in water: poor, water; miscible in ether, Miscible at room temperature (in ethanol) | |
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Record name | CYCLOPENTANONE | |
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Density |
0.94869 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.94869 @ 20 °C/4 °C, Relative density (water = 1): 0.95, 0.950-0.960 | |
Record name | CYCLOPENTANONE | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1033/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
2.3 (AIR= 1), Relative vapor density (air = 1): 2.3 | |
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Vapor Pressure |
11.4 [mmHg], 11.4 mm Hg at 25 °C | |
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Product Name |
Cyclopentanone | |
Color/Form |
WATER-WHITE, MOBILE LIQUID | |
CAS RN |
120-92-3 | |
Record name | CYCLOPENTANONE | |
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Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031407 | |
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Melting Point |
-60.3 °F (NTP, 1992), -51.3 °C, -58 °C, -51 °C | |
Record name | CYCLOPENTANONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3061 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | CYCLOPENTANONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2822 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cyclopentanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031407 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | CYCLOPENTANONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0427 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.